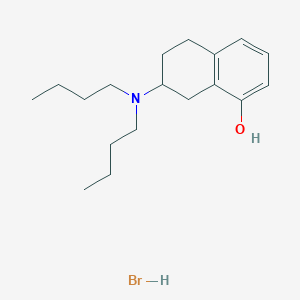![molecular formula C11H14N2 B14412200 4-[2-(Dimethylamino)ethyl]benzonitrile CAS No. 83937-66-0](/img/structure/B14412200.png)
4-[2-(Dimethylamino)ethyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Dimethylamino)ethyl]benzonitrile: is a chemical compound with the molecular formula C11H14N2O. It is known for its applications in various fields, including photophysical studies due to its ability to undergo intramolecular charge transfer (ICT) from the dimethylamino moiety to the cyanophenyl moiety on photo-excitation, leading to the appearance of dual fluorescence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Dimethylamino)ethyl]benzonitrile typically involves a two-step process:
Stage 1: 4-cyanophenol is reacted with potassium hydroxide in acetone, followed by heating and refluxing for 1 hour.
Stage 2: 2-(Dimethylamino)ethyl chloride is then added to the reaction mixture, which is further heated and refluxed for 8 hours.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet production demands. The reaction conditions are optimized to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[2-(Dimethylamino)ethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Wissenschaftliche Forschungsanwendungen
4-[2-(Dimethylamino)ethyl]benzonitrile has a wide range of scientific research applications:
Chemistry: It is extensively used in photophysical studies due to its dual fluorescence properties.
Biology: The compound is used in various biological assays and studies.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[2-(Dimethylamino)ethyl]benzonitrile involves intramolecular charge transfer (ICT) from the dimethylamino moiety to the cyanophenyl moiety upon photo-excitation. This leads to the appearance of dual fluorescence, which is a key feature of this compound . The molecular targets and pathways involved in this process are primarily related to its photophysical properties.
Vergleich Mit ähnlichen Verbindungen
- 4-(Dimethylamino)benzonitrile
- 4-(Dimethylamino)benzaldehyde
- 4-(Dimethylamino)benzophenone
- 2-(Dimethylamino)pyridine
Comparison: 4-[2-(Dimethylamino)ethyl]benzonitrile is unique due to its specific intramolecular charge transfer properties, which result in dual fluorescence. This makes it particularly valuable in photophysical studies compared to other similar compounds that may not exhibit the same level of fluorescence or charge transfer capabilities .
Eigenschaften
CAS-Nummer |
83937-66-0 |
|---|---|
Molekularformel |
C11H14N2 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
4-[2-(dimethylamino)ethyl]benzonitrile |
InChI |
InChI=1S/C11H14N2/c1-13(2)8-7-10-3-5-11(9-12)6-4-10/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
CJGOSLXQZJVLKX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea](/img/structure/B14412129.png)


![Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate](/img/structure/B14412140.png)


![4-chloro-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14412164.png)




![(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14412210.png)
